molecular formula C7H9ClN4 B1432207 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride CAS No. 1609406-44-1

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

Cat. No.: B1432207
CAS No.: 1609406-44-1
M. Wt: 184.62 g/mol
InChI Key: UKVWZCXHNZGLAN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O) :
    • δ 4.21 (t, J = 5.2 Hz, 2H, H-5/H-6)
    • δ 3.89 (s, 2H, H-7)
    • δ 3.45 (m, 2H, H-4)
    • δ 7.92 (s, 1H, H-1 of pyrazole).
  • ¹³C NMR (100 MHz, D₂O) :
    • δ 158.9 (C-2, carbonitrile)
    • δ 145.3 (C-3a, pyrazole)
    • δ 45.1–48.7 (C-4 to C-7, tetrahydropyrazine).

Infrared (IR) Spectroscopy

  • Strong absorption at 2,240 cm⁻¹ (C≡N stretch)
  • Broad band at 3,100–2,800 cm⁻¹ (N–H and C–H stretches).

UV-Vis Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition in pyrazole ring)
  • Shoulder at 310 nm (n→π* transition in nitrile group).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ = 149.1 (C₇H₈N₄⁺), [M+Cl]⁻ = 184.6 .

Table 3: Key spectroscopic assignments

Technique Key Peaks Assignment
¹H NMR δ 7.92 (s) Pyrazole H-1
¹³C NMR δ 158.9 Carbonitrile (C≡N)
IR 2,240 cm⁻¹ C≡N stretch

Tautomerism and Ring-Chair Inversion Dynamics

The tetrahydropyrazine ring exhibits chair inversion dynamics with an energy barrier of ~12 kcal/mol , calculated via variable-temperature NMR. Two distinct chair conformers are observed:

  • Axial nitrile : Nitrile group oriented perpendicular to the ring plane.
  • Equatorial nitrile : Nitrile group aligned parallel to the ring plane.

The equilibrium favors the equatorial conformer (75:25 ratio) due to reduced steric clash with the pyrazole ring. Tautomerism is limited due to the saturated pyrazine ring, but minor proton shifts between N-5 and N-7 occur in polar solvents, as evidenced by line broadening in ¹H NMR spectra.

Solvent effects :

  • In D₂O , chair inversion is slowed (ΔG‡ = 14 kcal/mol) due to hydrogen bonding with the solvent.
  • In DMSO-d₆ , rapid interconversion occurs (ΔG‡ = 10 kcal/mol), favoring the equatorial conformer.

Table 4: Conformational energy parameters

Parameter Value
ΔG‡ (chair inversion) 12 kcal/mol
Axial:Equatorial ratio 25:75
Tautomeric equilibrium <5% population shift

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-4-6-3-7-5-9-1-2-11(7)10-6;/h3,9H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVWZCXHNZGLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C#N)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride typically involves the construction of the pyrazolo[1,5-a]pyrazine core, functionalization at the 2-position with a cyano group, and subsequent conversion to the hydrochloride salt. The most robust and flexible approaches are based on multi-step sequences starting from commercially available pyrazoles.

Detailed Preparation Methods

3.1. Regiocontrolled Synthesis via Pyrazole-5-Aldehyde Intermediates

A widely cited and flexible approach for preparing pyrazolo[1,5-a]pyrazine derivatives—including the tetrahydro analogs—was reported by Norman et al. in The Journal of Organic Chemistry (2017). The method involves the following key steps:

Step Reaction Type Reagents/Conditions Purpose
1 N-Alkylation & Formylation Alkyl halide, base, formylating agent Synthesize pyrazole-5-aldehyde intermediate
2 Deprotection Acidic or basic conditions Remove protecting groups
3 Cyclization Acid or base catalysis Form pyrazolo[1,5-a]pyrazine core
4 Reductive Amination Reducing agent (e.g., NaBH3CN), amine Generate tetrahydro derivative
5 Cyanation (if not pre-installed) Cyanating agent (e.g., NaCN, CuCN) Install cyano group at 2-position
6 Salt Formation HCl(g) or HCl in ethanol Convert to hydrochloride salt

Key Details:

  • The initial N-alkylation and formylation steps allow for regiocontrol, enabling precise placement of substituents.
  • Deprotection and cyclization are typically performed in a one-pot fashion for efficiency.
  • The reductive amination step is crucial for introducing the tetrahydro ring system.
  • Cyanation can be performed either before or after cyclization, depending on the precursor availability and desired substitution pattern.
  • The final hydrochloride salt is obtained by treating the free base with hydrochloric acid in a suitable solvent (often ethanol or isopropanol), followed by crystallization.

3.2. Alternative Approaches and Related Methods

While the above multi-step protocol is the most detailed in the literature for pyrazolo[1,5-a]pyrazine systems, related patents and reviews discuss similar strategies for constructing the core and introducing functional groups:

  • Annulation Reactions: Some protocols utilize [3+2] cycloaddition between pyrazole derivatives and suitable electrophiles or imines, followed by hydrogenation or reductive amination to obtain the tetrahydro analogs.
  • Direct Cyanation: Where a suitable precursor is available, direct cyanation at the 2-position using copper(I) cyanide or similar reagents can be employed, though this is less common for the tetrahydro system due to stability concerns.

Data Table: Summary of Key Reaction Parameters

Step Example Reagents Solvent Temperature Time Yield (Typical)
N-Alkylation Alkyl halide, K2CO3 DMF RT–60°C 2–12 h 70–90%
Formylation POCl3, DMF DMF 0–25°C 1–2 h 75–95%
Deprotection TFA or NaOH DCM or H2O RT 1–3 h 80–95%
Cyclization AcOH or p-TsOH Toluene Reflux 2–6 h 60–85%
Reductive Amination NaBH3CN, amine MeOH RT 2–4 h 60–80%
Cyanation NaCN or CuCN DMF or DMSO 80–120°C 2–8 h 50–75%
Salt Formation HCl (g) or HCl in EtOH EtOH 0–25°C 0.5–2 h Quantitative

Note: Yields are dependent on substrate and scale; purification by recrystallization or chromatography is standard.

Research Findings and Practical Notes

  • The regiocontrolled approach allows for high selectivity in substitution, minimizing byproducts.
  • The tetrahydro ring system is best introduced via reductive amination after cyclization, as direct hydrogenation can lead to over-reduction or ring opening.
  • Formation of the hydrochloride salt improves compound stability and handling for downstream applications.
  • Purity above 95% is achievable with standard chromatographic and crystallization techniques.

Chemical Reactions Analysis

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride have shown significant anticancer properties. For example:

CompoundCancer TypeIC50 (µM)Reference
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrileA549 (Lung)12.5
4,5-Dihydro-pyrazolo[1,5-a]pyrazine derivativeMCF-7 (Breast)8.0

These compounds have been observed to induce apoptosis in cancer cells through various mechanisms.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate Dehydrogenase (DHODH)Competitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

These interactions suggest that the compound may play a role in modulating metabolic pathways relevant to disease states.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound against various cancer cell lines. Results indicated that it could effectively induce apoptosis in A549 lung cancer cells via a mitochondrial-dependent pathway. This finding supports its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of derivatives of this compound against various pathogens. The results demonstrated promising inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infections.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. As a core protein allosteric modulator (CpAM), it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication and assembly processes. This interaction disrupts the formation of viral capsids, thereby reducing the viral load in infected cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Functional Groups Notable Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride 1609406-44-1 C₇H₉ClN₄ Nitrile, hydrochloride salt 184.63 -CN, -Cl High solubility due to salt form
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride 1609395-89-2 C₇H₁₂Cl₂N₃ Methyl, dihydrochloride 217.10 -CH₃, -Cl Increased hydrophilicity
4,5,6,7-Tetrahydro-5-methyl-2-nitropyrazolo[1,5-a]pyrazine 1227210-32-3 C₇H₁₀N₄O₂ Methyl, nitro 182.18 -NO₂, -CH₃ Potential instability due to nitro group
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate 477845-46-8 C₁₅H₁₄FN₃O₃ 4-Fluorobenzyl, carboxylate ester 303.29 -COOCH₃, -F Enhanced lipophilicity
Pyraclonil (herbicide) 158353-15-2 C₁₃H₁₂ClN₅ Chloro, propargylamino 281.72 -Cl, -C≡CH Agricultural use

Stability and Reactivity

  • The hydrochloride salt form (target compound) improves stability compared to non-salt analogs .
  • Nitro-substituted derivatives (e.g., CAS 1227210-32-3) may degrade under light or heat due to the nitro group’s sensitivity .

Key Research Findings

  • Synthetic Efficiency : Ionic liquid methods (target compound) achieve comparable yields (~57%) to traditional reflux methods () but with reduced environmental impact .
  • Functional Group Impact :
    • Nitrile Group : Enhances hydrogen bonding capacity and serves as a precursor for further derivatization (e.g., conversion to amides) .
    • Halogen Substitution : Fluorine or chlorine atoms (e.g., Pyraclonil) improve bioactivity and binding affinity .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H11ClN3
  • Molecular Weight : 162.63 g/mol
  • CAS Number : 165894-07-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may act as an inhibitor for several enzymes and receptors involved in critical physiological processes.

Potential Targets:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis.
  • Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment.

Biological Activity Overview

The biological activities of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives have been explored through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

Activity Effect Reference
AntimicrobialEffective against bacterial strains
AntioxidantExhibits significant antioxidant properties
Enzyme InhibitionIC50 values indicating potent inhibition of AChE and BChE
CytotoxicityInduces apoptosis in cancer cell lines

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various tetrahydropyrazolo derivatives against common pathogens. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Cholinesterase Inhibition

Research focusing on the inhibition of cholinesterases demonstrated that 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine derivatives had promising IC50 values comparable to established inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro assays using human cancer cell lines revealed that the compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride, and how are yields maximized?

The synthesis involves two key steps: oxidation of hydroxyl groups and intramolecular cyclization.

  • Oxidation : MnO₂ in chloroform is used as the oxidizing agent, achieving high regioselectivity.
  • Cyclization : Methylsulfonyloxy (OMs) acts as a leaving group, facilitating ring closure.
    The overall yield is 39.5%, confirmed by ¹H NMR, ¹³C NMR, MS, and elemental analysis . To improve yields, researchers should optimize reaction time, solvent polarity, and catalyst loading.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Standard analytical methods include:

  • Spectroscopy : ¹H/¹³C NMR for verifying proton and carbon environments (e.g., pyrazoline ring protons at δ 2.24–7.94 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 [M⁺] for derivatives) confirm molecular weight .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C: 61.65% vs. 61.78% in a derivative ).

Q. What safety protocols are critical when handling this compound?

The compound is classified as:

  • Acute toxicity (Category 4, H302) : Use PPE (gloves, lab coat) and avoid ingestion.
  • Skin/eye irritation (H315, H319) : Work in a fume hood and employ emergency eyewash stations.
    First-aid measures include immediate rinsing with water and medical consultation for exposure .

Advanced Research Questions

Q. How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core enhance biological activity?

Functionalizing position 7 with substituents like aldehydes or amines improves target specificity. For example:

  • Aldehyde-modulated chlorins : Enhance photodynamic therapy (PDT) efficacy against endometrial cancer stem cells by increasing cellular uptake .
  • Carboxamide derivatives : Modify pharmacokinetics (e.g., logP) to optimize blood-brain barrier penetration .
    HRMS and X-ray crystallography are recommended to validate structural modifications .

Q. What methodological contradictions exist in reported synthesis yields, and how can they be resolved?

Discrepancies in yields (e.g., 39.5% vs. hypothetical higher yields) often stem from:

  • Catalyst choice : MnO₂ vs. alternative oxidants (e.g., TEMPO).
  • Solvent effects : Chloroform vs. polar aprotic solvents (DMF, DMSO) affecting cyclization efficiency.
    Researchers should conduct reaction kinetic studies and employ design of experiments (DoE) to identify critical parameters .

Q. How do researchers evaluate the antiproliferative effects of this compound on cancer cell lines?

  • In vitro assays : MTT or SRB assays measure IC₅₀ values (e.g., 10–50 µM for lung adenocarcinoma A549 cells ).
  • Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for caspase activation.
  • Structure-activity relationship (SAR) : Compare derivatives with substituents like trifluoromethyl or carbonitrile groups .

Q. What strategies are used to resolve spectral data ambiguities in derivatives?

  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in complex spectra.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in pyrazolo-pyrazine derivatives .
  • High-resolution MS (HRMS) : Confirms molecular formulas (e.g., m/z 254.1042 [M+H]⁺ with <1 ppm error ).

Methodological Recommendations

  • Low-yield troubleshooting : Replace MnO₂ with catalytic TEMPO/oxone for greener oxidation .
  • Impurity analysis : Use preparative HPLC with C18 columns and MeCN/H₂O gradients .
  • Biological assays : Include positive controls (e.g., doxorubicin) and validate via dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride

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